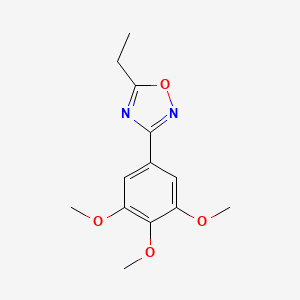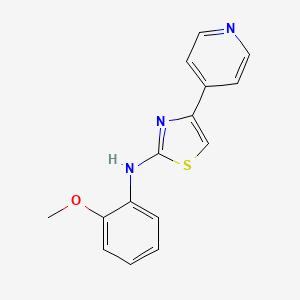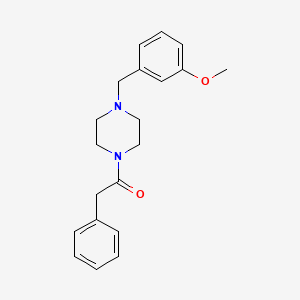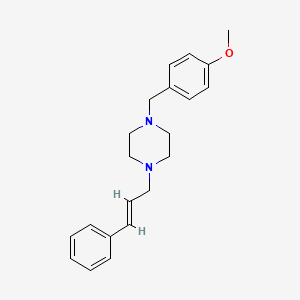
5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, also known as TMD, is a heterocyclic compound that has gained attention in scientific research for its potential therapeutic applications. TMD belongs to the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
作用機序
The mechanism of action of 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer progression. This compound has also been reported to activate the p38 MAPK pathway, which is involved in the regulation of apoptosis and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce the growth of tumors, inhibit the development of arthritis, and improve cognitive function in animal models.
実験室実験の利点と制限
5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its easy synthesis, low toxicity, and diverse biological activities. However, there are also limitations to using this compound in lab experiments, such as its poor solubility in water and limited bioavailability.
将来の方向性
There are several future directions for the research and development of 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One potential direction is to optimize the synthesis method to increase the yield and purity of this compound. Another direction is to explore the potential therapeutic applications of this compound in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Further research is also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need to develop more efficient delivery systems for this compound to improve its bioavailability and therapeutic efficacy.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific research applications, including anti-inflammatory, anticancer, and antimicrobial activities. This compound exerts its biological effects by modulating various signaling pathways, but its mechanism of action is not fully understood. This compound has several advantages for lab experiments, but there are also limitations to its use. Future research directions include optimizing the synthesis method, exploring its therapeutic applications, elucidating its mechanism of action, and developing more efficient delivery systems.
合成法
The synthesis of 5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can be achieved through several methods, including cyclization of 3-(3,4,5-trimethoxyphenyl)-1-propenyl hydrazine with ethyl chloroacetate, and the reaction of 3-(3,4,5-trimethoxyphenyl)-1-propenyl hydrazine with ethyl chloroformate in the presence of sodium hydride. The yield of this compound can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. It exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of COX-2 and iNOS. This compound has also been reported to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has shown antimicrobial activity against various microorganisms, including bacteria and fungi.
特性
IUPAC Name |
5-ethyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-5-11-14-13(15-19-11)8-6-9(16-2)12(18-4)10(7-8)17-3/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZZVKYHEDNEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)

![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)


![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)

